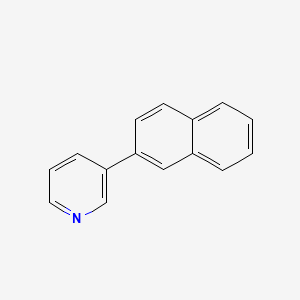
3-(Naphthalen-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Naphthalen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a naphthalene moiety at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(naphthalen-2-yl)pyridine typically involves the condensation of 2-bromopyridine with naphthalene-2-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction conditions usually involve heating the mixture to a temperature of around 100°C for several hours to achieve a good yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and scalability. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and yield of this compound.
化学反応の分析
Types of Reactions: 3-(Naphthalen-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine-N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Pyridine-N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
科学的研究の応用
3-(Naphthalen-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 3-(naphthalen-2-yl)pyridine is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it has been studied as an inhibitor of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these molecular targets can disrupt cellular pathways, leading to the desired therapeutic outcomes.
Similar Compounds:
- 2-(Naphthalen-2-yl)pyridine
- 4-(Naphthalen-2-yl)pyridine
- 3-(Naphthalen-1-yl)pyridine
Comparison: this compound is unique due to the position of the naphthalene moiety on the pyridine ring, which can influence its chemical reactivity and physical properties
特性
分子式 |
C15H11N |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
3-naphthalen-2-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h1-11H |
InChIキー |
JVWGLICJXUMGHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




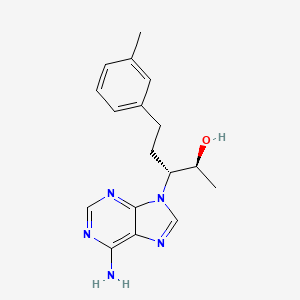
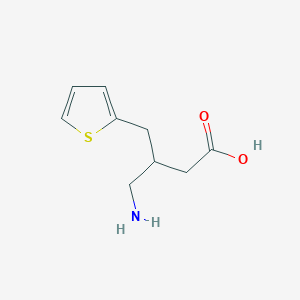
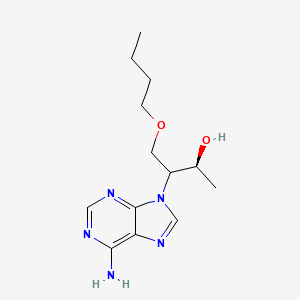
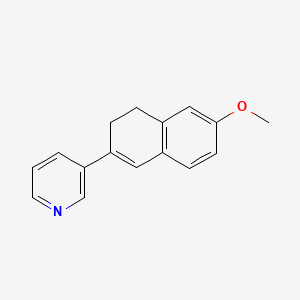


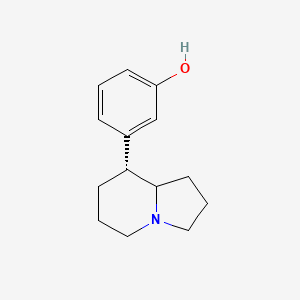
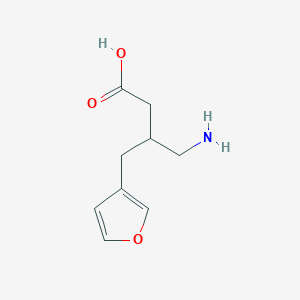
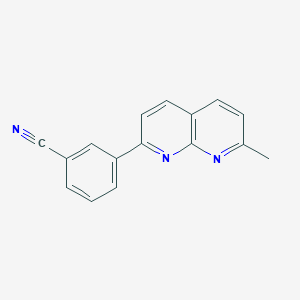

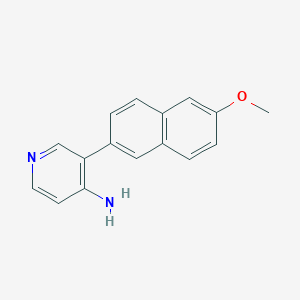
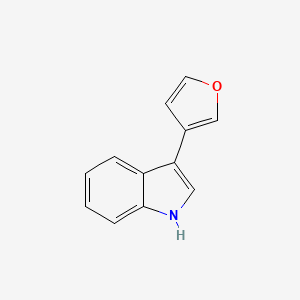
![3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B10842613.png)